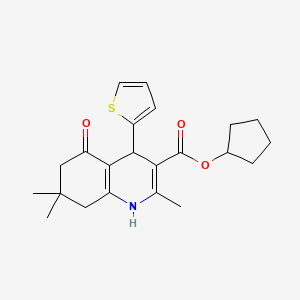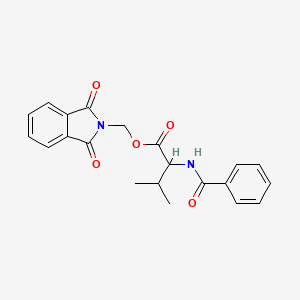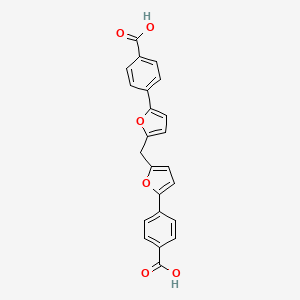![molecular formula C26H23BrN2O3 B12489732 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12489732.png)
11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-14-PHENYL-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic compound with a unique structure that includes bromine, hydroxyl, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-14-PHENYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE typically involves multi-step organic reactions. The starting materials often include brominated phenols and diazatricyclic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
10-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-14-PHENYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
10-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-14-PHENYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-14-PHENYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,10-DIAZA-9-(3,5-DIBROMO-4-HYDROXYPHENYL)-5,5-DIMETHYLTRICYCLO[9.4.0.0(3,8)]PENTADECA-1(11),3(8),12,14-TETRAEN-7-ONE
- 10-(4-BROMOPHENYL)-5,6-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3,8)]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE
Uniqueness
10-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-14-PHENYL-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is unique due to its specific combination of functional groups and its structural complexity
Propiedades
Fórmula molecular |
C26H23BrN2O3 |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
6-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23BrN2O3/c1-32-23-14-17(11-18(27)26(23)31)25-24-21(28-19-9-5-6-10-20(19)29-25)12-16(13-22(24)30)15-7-3-2-4-8-15/h2-11,14,16,25,28-29,31H,12-13H2,1H3 |
Clave InChI |
BNABLINVLUQUQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489650.png)

![N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489660.png)

![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)
![2-ethyl-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489671.png)
![Ethyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489672.png)

![(5E)-5-{[(2-chlorophenyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12489678.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethylethane-1,2-diamine](/img/structure/B12489692.png)


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
![6-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12489727.png)
